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Introduction
Cinnamyl formate (CAS: 104-65-4) is an aromatic ester valued in the flavor and fragrance

industry for its unique sensory profile.[1][2] It possesses a complex aroma described as warm,

fruity, slightly spicy, with floral and cinnamon-like undertones.[2][3] Its flavor is characterized as

a bittersweet, apple-like taste.[4] This application note provides a comprehensive overview of

the use of cinnamyl formate in flavor and fragrance research, including its sensory properties,

recommended applications, and relevant experimental protocols for its analysis and stability

assessment.

Physicochemical Properties
Cinnamyl formate is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₀O₂ and

a molecular weight of 162.19 g/mol .[1] It is insoluble in water but soluble in organic solvents

such as ethanol and oils.[2][5]

Table 1: Physicochemical Properties of Cinnamyl Formate
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Property Value Reference(s)

Appearance
Colorless to slightly yellow

liquid
[1][6]

Molecular Formula C₁₀H₁₀O₂ [1]

Molecular Weight 162.19 g/mol

Boiling Point 250-254 °C [4]

Density 1.08 g/mL at 25 °C [4]

Refractive Index n20/D 1.553 [4]

Solubility
Insoluble in water; soluble in

ethanol and oils
[2][5]

CAS Number 104-65-4 [1]

FEMA Number 2299 [7]

Sensory Profile and Applications
Cinnamyl formate is a versatile ingredient used to impart warm, sweet, and subtly spicy notes

in a variety of products.[3]

Flavor Applications
In the flavor industry, cinnamyl formate is used in regulated quantities to create fruity and

spicy notes.[3] It is particularly effective in fruit blends, baked goods, confectionery, and

beverages.[3][4] At a concentration of 5 ppm, its taste is described as sweet, cinnamon-like,

and astringent with woody and balsamic nuances.[4]

Fragrance Applications
As a fragrance ingredient, cinnamyl formate serves as a middle note in oriental, amber, floral,

and gourmand perfumes.[3] It is often blended with cinnamyl alcohol, benzyl salicylate, and

coumarin to add depth and complexity to the fragrance profile.[3] It is also incorporated into

cosmetics and personal care products such as soaps, skin creams, and hair care products for

its pleasant and lasting scent.[2][3]
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Table 2: Recommended Usage Levels of Cinnamyl Formate

Application
Recommended Maximum
Use Level

Reference(s)

Fragrance Concentrate 1.0% [8]

Cosmetics (in formula) 0.04% [8]

Experimental Protocols
Protocol 1: Sensory Evaluation of Cinnamyl Formate in
a Beverage Matrix (Triangle Test)
Objective: To determine if a perceptible sensory difference exists between a standard beverage

and a beverage containing cinnamyl formate.

Materials:

Base beverage (e.g., clear carbonated water, apple juice)

Cinnamyl formate solution (e.g., 1% in ethanol)

Graduated pipettes and volumetric flasks

Identical, odor-free tasting glasses, coded with random 3-digit numbers

Palate cleansers (e.g., unsalted crackers, filtered water)

Sensory evaluation booths with controlled lighting and ventilation

Panel of at least 15-30 trained or consumer panelists

Procedure:

Sample Preparation:

Prepare a control sample of the base beverage.
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Prepare a test sample by adding a specific concentration of the cinnamyl formate
solution to the base beverage (e.g., 5 ppm).

For each panelist, present three samples in randomized order: two identical samples

(either both control or both test) and one different sample. The six possible presentation

orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panel.

Testing Protocol:

Instruct panelists to cleanse their palate with water and/or an unsalted cracker before

starting.

Present the three coded samples to each panelist.

Instruct panelists to evaluate the samples from left to right and identify the "odd" or

"different" sample.

Panelists should record their choice on a provided scoresheet.

A forced-choice method is typically used, meaning panelists must choose one sample

even if they perceive no difference.

Data Analysis:

Tally the number of correct identifications.

Use a statistical table for triangle tests (based on the binomial distribution) to determine if

the number of correct responses is statistically significant at a chosen confidence level

(e.g., p < 0.05).

Diagrams
Signaling Pathways
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Protocol 2: Chemical Analysis of Cinnamyl Formate in a
Beverage Matrix by Gas Chromatography-Mass
Spectrometry (GC-MS)
Objective: To quantify the concentration of cinnamyl formate in a beverage sample.
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Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Appropriate GC column (e.g., HP-5ms or equivalent)

Beverage sample containing cinnamyl formate

Cinnamyl formate standard

Solvent for extraction (e.g., dichloromethane)

Anhydrous sodium sulfate

Micropipettes, vials, and other standard laboratory glassware

Procedure:

Standard Preparation:

Prepare a stock solution of cinnamyl formate in a suitable solvent (e.g., ethanol) at a

known concentration (e.g., 1000 ppm).

Perform serial dilutions to create a calibration curve with a range of concentrations that is

expected to bracket the sample concentration.

Sample Preparation (Liquid-Liquid Extraction):

Take a known volume of the beverage sample (e.g., 50 mL).

Add an equal volume of dichloromethane to a separatory funnel with the sample.

Shake vigorously for 2 minutes and allow the layers to separate.

Collect the organic (bottom) layer.

Dry the organic layer by passing it through anhydrous sodium sulfate.

Concentrate the extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.
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GC-MS Analysis:

Set up the GC-MS instrument with appropriate parameters (e.g., inlet temperature, oven

temperature program, carrier gas flow rate).

Inject a known volume of the prepared sample and standards into the GC-MS.

Acquire the data in full scan or selected ion monitoring (SIM) mode.

Data Analysis:

Identify the peak corresponding to cinnamyl formate in the chromatogram based on its

retention time and mass spectrum.

Integrate the peak area of cinnamyl formate for both the standards and the sample.

Construct a calibration curve by plotting the peak area versus the concentration of the

standards.

Determine the concentration of cinnamyl formate in the sample by using the calibration

curve.

Protocol 3: Accelerated Stability Testing of Cinnamyl
Formate in a Fragranced Product
Objective: To evaluate the stability of cinnamyl formate in a cosmetic emulsion under

accelerated conditions.

Materials:

Cosmetic emulsion containing a known concentration of cinnamyl formate

Identical, sealed containers for the samples

Stability chambers with controlled temperature and light (e.g., 40°C, 75% RH; and a

chamber with UV/Vis light exposure)

GC-MS for chemical analysis
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Trained sensory panel

Procedure:

Sample Preparation and Storage:

Prepare a batch of the cosmetic emulsion containing cinnamyl formate.

Divide the batch into multiple samples in the final intended packaging.

Store the samples under various conditions:

Accelerated condition: 40°C / 75% RH

Light exposure: A chamber with controlled UV/Vis light cycles

Control condition: Room temperature (e.g., 25°C / 60% RH) in the dark.

Time-Point Evaluation:

At specified time points (e.g., 0, 1, 2, and 3 months), remove samples from each storage

condition for analysis.

Chemical Analysis:

Extract an aliquot of the emulsion and analyze the concentration of cinnamyl formate
using the GC-MS protocol described above.

Calculate the percentage of cinnamyl formate remaining compared to the initial

concentration (time 0).

Sensory Analysis:

A trained sensory panel should evaluate the odor profile of the samples from each

condition at each time point.

Panelists should rate the intensity of the characteristic cinnamyl formate aroma and note

any changes or the appearance of off-odors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b3369455?utm_src=pdf-body
https://www.benchchem.com/product/b3369455?utm_src=pdf-body
https://www.benchchem.com/product/b3369455?utm_src=pdf-body
https://www.benchchem.com/product/b3369455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Plot the percentage of cinnamyl formate remaining over time for each storage condition

to determine the degradation kinetics.

Correlate the chemical data with the sensory data to establish a shelf-life based on both

chemical stability and acceptable sensory characteristics.

Conclusion
Cinnamyl formate is a valuable and versatile ingredient in both the flavor and fragrance

industries. Its unique sensory profile allows for its use in a wide range of products. The

provided protocols offer a framework for researchers and scientists to effectively evaluate the

sensory properties, quantify the concentration, and assess the stability of cinnamyl formate in

various applications. Further research into its sensory thresholds and stability in different

matrices will continue to enhance its application in product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3369455#application-of-cinnamyl-formate-in-flavor-
and-fragrance-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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